2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid
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Overview
Description
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diethylaminoethyl group, an isothiocyanatophenyl group, and a phenylpropanoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate typically involves multistep organic reactions. One common method includes the reaction of diethylaminoethyl chloride with 2-(4-isothiocyanatophenyl)-2-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as using less toxic solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology
In biological research, 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate is used as a probe for studying protein-ligand interactions. Its isothiocyanate group can form covalent bonds with amino acids like cysteine, making it useful for labeling proteins .
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can alter the function of the target protein, making it useful for studying protein function and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the diethylaminoethyl group.
2-(4-Isothiocyanatophenyl)ethanol: Similar isothiocyanate group but different backbone structure.
Uniqueness
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C24H28N2O6S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid |
InChI |
InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
AGMGQDOWYGYXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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